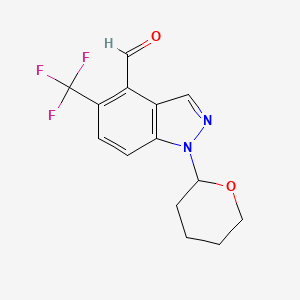

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde

描述

属性

分子式 |

C14H13F3N2O2 |

|---|---|

分子量 |

298.26 g/mol |

IUPAC 名称 |

1-(oxan-2-yl)-5-(trifluoromethyl)indazole-4-carbaldehyde |

InChI |

InChI=1S/C14H13F3N2O2/c15-14(16,17)11-4-5-12-9(10(11)8-20)7-18-19(12)13-3-1-2-6-21-13/h4-5,7-8,13H,1-3,6H2 |

InChI 键 |

MWDHXUOUWXORBC-UHFFFAOYSA-N |

规范 SMILES |

C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)C(F)(F)F)C=O |

产品来源 |

United States |

准备方法

Tetrahydro-2H-pyran-2-yl (THP) Protection

The THP group is introduced via acid-catalyzed reaction with dihydropyran (DHP), as demonstrated in the synthesis of analogous indazole derivatives:

- Dissolve methyl 1H-indazole-6-carboxylate (1.0 equiv) in dichloromethane.

- Add 3,4-dihydro-2H-pyran (1.2 equiv) and p-toluenesulfonic acid (0.1 equiv).

- Stir at 50°C under microwave irradiation for 30 min.

- Quench with saturated NaHCO₃, extract with EtOAc, and purify via silica chromatography.

Yield: 85–92% for THP-protected intermediates.

Formylation at C4

Dess–Martin Periodinane Oxidation of Primary Alcohols

Adapted from indazole-6-carbaldehyde synthesis:

- Reduce methyl ester to alcohol:

- Oxidize primary alcohol to aldehyde:

Selectfluor-Mediated Radical Formylation

A microwave-assisted method using DMSO as formyl source:

- Combine THP-protected 5-CF₃-indazole (1.0 equiv), Selectfluor (3.0 equiv), and DMSO (10 vol).

- Irradiate at 120°C for 20 min under microwave.

- Purify by flash chromatography (hexane/EtOAc).

Yield: 55–82%.

Mechanism: Radical pathway involving methylsulfonyl radicals from DMSO/Selectfluor interaction.

Comparative Analysis of Formylation Methods

| Method | Conditions | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Dess–Martin Oxidation | CH₂Cl₂, 0°C, 1 hr | 68–75 | High | Moderate |

| Selectfluor/DMSO | Microwave, 120°C, 20 min | 55–82 | Moderate | High |

Key Observations:

- Dess–Martin offers predictable outcomes but requires pre-installed alcohol precursors.

- Selectfluor/DMSO enables direct C–H activation but may produce regioisomers without directing groups.

化学反应分析

Oxidation and Reduction Reactions

The aldehyde functional group serves as a primary site for redox transformations:

Nucleophilic Substitution Reactions

The electron-deficient indazole ring facilitates substitution at specific positions:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalyst System | Coupling Partner | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Introduces biaryl motifs at C-7 (85–92% yields). |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | Forms carbon-carbon triple bonds (70–78% yields). |

Tetrahydropyran Deprotection

The THP-protecting group can be removed under acidic conditions:

Condensation Reactions

The aldehyde participates in condensation to form heterocycles:

Critical Analysis of Reactivity Trends

-

Steric Effects : The tetrahydropyran ring imposes steric hindrance, slowing reactions at N-1 but enhancing selectivity at C-4 and C-6 .

-

Electronic Effects : The -CF₃ group deactivates the indazole ring, directing electrophiles to the C-6 position (Hammett σₚ = 0.54).

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states.

This compound’s multifunctional reactivity makes it a versatile intermediate for developing pharmaceuticals and functional materials. Recent studies emphasize its utility in synthesizing kinase inhibitors and fluorescent probes .

科学研究应用

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Indazole Cores

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine ():

This compound replaces the carbaldehyde group with an amine (-NH₂) at position 4. The amine group increases nucleophilicity, enabling participation in coupling reactions (e.g., Buchwald-Hartwig amination). However, the absence of the aldehyde reduces its utility in condensation reactions (e.g., formation of Schiff bases). The tetrahydro-2H-pyran and trifluoromethyl groups are retained, maintaining similar steric and electronic profiles .1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylboronic acid ():

This pyrazole derivative contains a boronic acid group (-B(OH)₂) at position 5, enabling Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group at position 3 and tetrahydro-2H-pyran at position 1 mirror the substitution pattern of the target compound. The boronic acid functionality broadens its applicability in forming carbon-carbon bonds, unlike the carbaldehyde’s role in nucleophilic additions .

Carbaldehyde-Containing Analogues

- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ():

A pyrazoline carbaldehyde derivative with phenyl and fluorophenyl substituents. The saturated pyrazoline ring reduces aromaticity compared to indazole, affecting electronic properties. The carbaldehyde group is structurally analogous but positioned on a different heterocycle, altering reactivity in condensation or cyclization reactions .

Electronic and Physicochemical Properties

- Trifluoromethyl Group: The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., ’s phenyl-substituted pyrazolines). This group also induces strong electron-withdrawing effects, polarizing the indazole ring and activating the carbaldehyde for nucleophilic attacks .

- Tetrahydro-2H-pyran-2-yl Group : This substituent improves solubility in polar solvents compared to tert-butyl or aryl protecting groups. It also sterically shields the N1 position, reducing unwanted side reactions during synthesis .

Research Findings

- Crystallographic Data : While direct data for the target compound are unavailable, pyrazoline carbaldehydes () exhibit planar carbaldehyde groups with bond lengths of ~1.21 Å (C=O), typical for aldehydes. This suggests similar structural features in the indazole derivative .

- Thermal Stability: Trifluoromethyl-substituted indazoles (e.g., ) demonstrate higher melting points (>150°C) compared to non-fluorinated pyrazolines (~170°C in ), attributed to stronger intermolecular interactions (e.g., C-F⋯H hydrogen bonds) .

生物活性

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde, a compound with the CAS number 2197061-68-8, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃F₃N₂O₂ |

| Molecular Weight | 286.25 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| InChI Key | QORUNXBAJPJHMG-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antibacterial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). Its mechanism may involve interference with bacterial topoisomerases, which are critical for DNA replication and transcription .

- Anticancer Properties : Some derivatives of indazole compounds have demonstrated cytotoxic effects against various cancer cell lines. The precise mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest .

Research Findings

Several studies have explored the biological activities of related indazole compounds, providing insights into the potential effects of this compound.

Antimicrobial Activity

A study highlighted that certain indazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 μg/mL against various strains, suggesting that similar activities might be expected from our compound .

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on human liver cell lines (HepG2). These studies indicated that some derivatives were not toxic at concentrations that effectively inhibited bacterial growth, which is a promising aspect for therapeutic development .

Case Studies

- Case Study on Antibacterial Efficacy :

- Case Study on Anticancer Activity :

常见问题

Q. Basic

Q. Advanced

- Computational modeling : DFT calculations predict NMR shifts or reaction pathways to identify discrepancies.

- Reaction monitoring : In-situ techniques (e.g., ReactIR) track intermediate formation and optimize stepwise efficiency .

What strategies stabilize the aldehyde group during storage and handling?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。